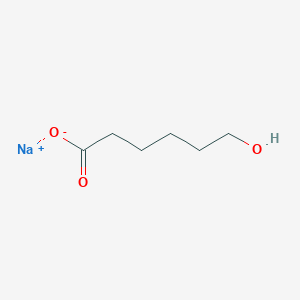

Sodium 6-hydroxyhexanoate

Cat. No. B1343604

Key on ui cas rn:

5299-61-6

M. Wt: 155.15 g/mol

InChI Key: RECSGXMAOMHKMW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06610880B1

Procedure details

To a well-stirred reaction vessel equipped with a thermometer and a pH electrode were added 17.1 g of 6-hexanolactone, 16 g of water, and 24 g of a 25 wt % aqueous NaOH solution. The mixture was stirred for 30 min while cooling down slowly. The sodium 6-hydroxyhexanoate solution formed was cooled to 4° C. and to this solution 70 mg of N-methylmorpholine was added. Then, 16.2 g of isopropyl chloroformate was added in 2 min. The reaction mixture was stirred for 90 min at 10° C. Chloroformate level in the organic layer was low and mixed anhydride was formed according to analysis by FT-IR. The water layer was separated and 19.3 g of a 70 wt % aqueous tert-butyl hydroperoxide solution (ex Lyondell) was added. With stirring, 0.5 g of Na2CO3 was added and 12.5 g of a 25 wt % aqueous NaOH solution was dosed in 20 min at 10° C. The reaction mixture was stirred for 60 min at 10° C. For a fast layer separation some water and diethyl ether were added. The water layer was separated and the organic layer was extracted with an aqueous sodium sulfite solution in order to reduce all hydroperoxide present. The organic layer was washed with an aqueous NaHCO3 solution to a neutral pH and the product was dried over MgSO4. After removal of the ether in vacuum at 20° C. a colourless liquid was obtained with a perester content of 92% in a yield of 62% based on the starting chloroformate.

Name

sodium 6-hydroxyhexanoate

Yield

62%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:9].[Na+:10]>O>[OH:9][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O-:7])=[O:8].[Na+:10] |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

17.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCCO1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

16 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 30 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a well-stirred reaction vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a thermometer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling down slowly

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

sodium 6-hydroxyhexanoate

|

|

Type

|

product

|

|

Smiles

|

OCCCCCC(=O)[O-].[Na+]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 62% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |